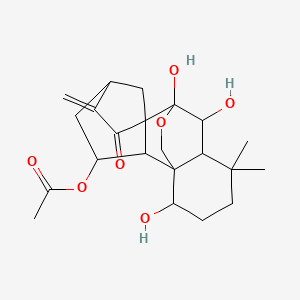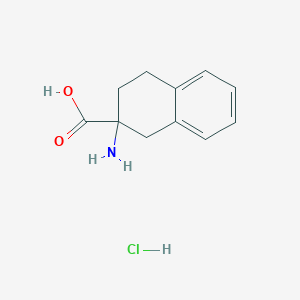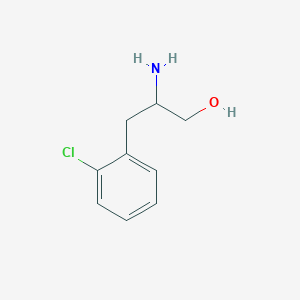
Taibaihenryiins A
Vue d'ensemble
Description
Taibaihenryiins A is a natural product derived from the herbs of Rabdosia rubescens . It belongs to the class of compounds known as Diterpenoids .
Molecular Structure Analysis
This compound has a molecular formula of C22H30O7 and a molecular weight of 406.5 g/mol . Its structure includes a complex arrangement of carbon, hydrogen, and oxygen atoms .Physical And Chemical Properties Analysis
This compound appears as a crystal . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Novel Compound Discovery
Taibaihenryiins A has been explored in the realm of novel compound discovery. One study identified taibaihenryiin C, a diterpenoid with a unique skeleton, isolated from Isodon henryi. This discovery contributes to the understanding of complex natural compounds and their potential applications in various fields, including pharmaceuticals and biotechnology (Baolin Li et al., 2002).
Structural Analysis
The research has also focused on the structural analysis of this compound. In one instance, taibaihenryiin T's structure was detailed through IR and NMR spectra analysis, contributing to the understanding of its molecular configuration and crystal structure. Such structural analyses are essential in developing synthetic pathways and understanding the biological activities of these compounds (Guang-hui Tian et al., 2010).
Conservation and Biodiversity
Research on this compound also extends to conservation and biodiversity, particularly in studying endangered plant species. For example, a study on the endangered plant Larix potaninii var. chinensis, densely distributed on Mount Taibai, highlights the importance of understanding the age structure and dynamics of plant populations for conservation efforts (Z. Wen, 2004).
Traditional Medicine and Pharmacological Studies
Environmental Impact Studies
Research on this compound has applications in environmental studies as well, such as exploring the abundance and diversity of bacterial communities and quantifying antibiotic-related genes in specific ecosystems like Taibai Mountain, China. These studies provide insights into the environmental impact and ecological significance of these compounds (C. Peng et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
(9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-7-13(29-11(2)23)15-20-9-28-22(27,21(15,8-12)17(10)25)18(26)16(20)19(3,4)6-5-14(20)24/h12-16,18,24,26-27H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNZCZZOPKSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C45COC3(C(C4C(CCC5O)(C)C)O)O)C(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Taibaihenryiin A?
A1: While a detailed spectroscopic characterization of Taibaihenryiin A is not provided in the provided research papers, we know it is a 7α,20-epoxy-ent-kaurane diterpenoid. [] Further research is needed to determine its exact molecular formula, weight, and other spectroscopic data.
Q2: What is the source of Taibaihenryiin A?
A2: Taibaihenryiin A was originally isolated from the plant Isodon henryi. [] It has also been identified in Phlomis umbrosa. []
Q3: Are there any studies on the stability and formulation of Taibaihenryiin A?
A3: The provided research does not offer insights into the stability and formulation of Taibaihenryiin A. This is an area that requires further investigation to determine its stability under various conditions and to develop suitable formulations for potential applications.
Q4: What is the significance of the unique structural features observed in Taibaihenryiin C, a closely related compound?
A4: Taibaihenryiin C, another diterpenoid isolated from Isodon henryi, possesses a novel skeleton with specific ring conformations. [, ] The research suggests that the bigger tensile force existing in its D ring makes it a potential bioactive diterpenoid. [] This structural information can be valuable in understanding structure-activity relationships and potentially guiding the development of new bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)

![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)

![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)




![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)


![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)
![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)